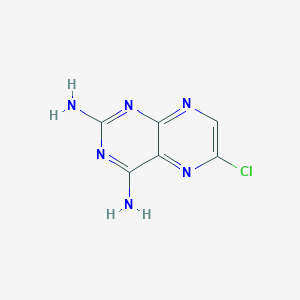

2,4-Diamino-6-chloropteridine

Description

Context within Pteridine (B1203161) Chemistry and Heterocyclic Compounds

2,4-Diamino-6-chloropteridine is a member of the pteridine family, a class of nitrogen-containing heterocyclic compounds. Heterocyclic compounds are organic molecules that feature a ring structure containing atoms of at least two different elements. The pteridine nucleus is a fused ring system composed of a pyrimidine (B1678525) ring and a pyrazine (B50134) ring. This structural motif is the core of many biologically significant molecules and is considered a "privileged scaffold" in medicinal chemistry due to its diverse pharmacological potential. orientjchem.org

Pteridines themselves are of substantial interest as they are found in nature in various forms, often playing indispensable roles in biological systems. researchgate.net Many pteridine derivatives are redox-active, meaning they can participate in electron transfer reactions, a key function in many enzymatic processes. researchgate.net this compound, with amino groups at the 2 and 4 positions and a reactive chlorine atom at the 6 position, represents a key synthetic intermediate within this class, providing a platform for the development of more complex pteridine derivatives.

Historical Perspective of Chemical Synthesis and Early Investigations

The synthesis and initial study of this compound were significantly advanced by the work of Edward C. Taylor and Ryszard Kobylecki in 1978. acs.orgacs.org They developed a facile and convenient method for its preparation, which has become a cornerstone in pteridine chemistry. acs.orgacs.orgmdpi.com The synthesis involves the reaction of 2,4-diaminopteridine (B74722) 8-oxide with acetyl chloride. researchgate.netacs.org This approach provided a more direct and efficient route compared to previous multi-step procedures. acs.org

Early investigations into the compound's reactivity focused on the nucleophilic displacement of the chlorine atom at the 6-position. Researchers found that this chloro substituent could be smoothly replaced by various nucleophiles, particularly arylthiols and alkyl mercaptides, to yield a series of 6-substituted 2,4-diaminopteridines. researchgate.netacs.org However, these early studies also noted that attempts to react this compound with amines were unsuccessful, highlighting the specific reactivity of the compound. acs.org

Table 1: Key Historical Synthesis of this compound

| Starting Material | Reagent | Product | Reference |

|---|

Contemporary Significance as a Chemical Scaffold and Research Intermediate

In modern chemical research, this compound is valued as a readily accessible and versatile research intermediate. acs.org Its significance lies in the reactivity of the 6-chloro substituent, which serves as a handle for introducing a wide array of functional groups onto the pteridine core. This capability allows for the systematic synthesis of novel pteridine derivatives for biological screening and materials science.

The compound is a key building block in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to produce 6-aryl-substituted pteridines. orientjchem.orgresearchgate.net This method expands the range of possible derivatives far beyond what is achievable through simple nucleophilic substitution. The resulting 6-substituted pterins are investigated for various biological activities. For instance, derivatization of the pterin (B48896) core at the 6- and 7-positions has been explored in the structure-based design of enzyme inhibitors, such as those targeting the toxin ricin. mdpi.com The ability to create libraries of diverse pteridine compounds from this compound solidifies its role as a fundamental scaffold in the ongoing search for new pharmacologically active agents and functional molecules. orientjchem.org

Table 2: Exemplary Reactions Utilizing this compound

| Reaction Type | Reagents/Catalysts | Product Type | Significance | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Arylthiols (e.g., Thiophenol) | 6-Arylthio-2,4-diaminopteridines | Synthesis of 6-thioether substituted pteridines | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

6-chloropteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN6/c7-2-1-10-5-3(11-2)4(8)12-6(9)13-5/h1H,(H4,8,9,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYIEMDMJHKNBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345824 | |

| Record name | 6-chloropteridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17714-06-6 | |

| Record name | 6-chloropteridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Diamino 6 Chloropteridine

Established Synthetic Pathways for 2,4-Diamino-6-chloropteridine

The preparation of this compound can be achieved through several established routes, primarily involving the construction and subsequent modification of the pteridine (B1203161) ring system.

Synthesis via Chlorination of 2,4-Diamino-6-hydroxypyrimidine (B22253)

A common and foundational strategy for synthesizing substituted pteridines begins with appropriately substituted pyrimidine (B1678525) precursors. The synthesis of 2,4-Diamino-6-chloropyrimidine, a crucial building block, is typically achieved through the chlorination of 2,4-Diamino-6-hydroxypyrimidine. mdpi.compatsnap.com This transformation is most frequently accomplished using phosphorus oxychloride (POCl₃). mdpi.comgoogle.comgoogleapis.com The resulting 2,4-Diamino-6-chloropyrimidine can then be used in subsequent cyclization reactions to form the desired pteridine ring system.

The reaction involves heating 2,4-Diamino-6-hydroxypyrimidine with phosphorus oxychloride. mdpi.com This procedure effectively replaces the hydroxyl group at the 6-position of the pyrimidine ring with a chlorine atom, yielding the key intermediate. mdpi.comgoogle.com While this initial step focuses on the pyrimidine core, it is a critical prerequisite for many pteridine syntheses.

Preparations from Pterin (B48896) 8-oxide and Related N-Oxide Precursors

A more direct and highly efficient method for the synthesis of this compound involves a rearrangement reaction of a pteridine N-oxide precursor. acs.org Specifically, treating a suspension of 2,4-Diaminopteridine (B74722) 8-oxide with acetyl chloride in trifluoroacetic acid at room temperature leads to a vigorous reaction that produces this compound hydrochloride in high yield. acs.orgresearchgate.netresearchgate.net

This reaction represents a β-rearrangement of the heterocyclic N-oxide. acs.org The use of chilled reagents can control the exothermic nature of the reaction. An analytically pure sample of the final compound can be obtained by dissolving the hydrochloride salt in a dilute base and subsequently acidifying it. acs.org While other chlorinating agents like phosphorus oxychloride can also be used, the reaction is significantly slower, requiring extended reaction times at room temperature. acs.org

| Precursor | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-Diaminopteridine 8-oxide | Acetyl Chloride / Trifluoroacetic Acid | This compound Hydrochloride | 98% | acs.org |

Optimization of Industrial-Scale Synthesis Methods

For industrial applications, the efficiency, cost-effectiveness, and safety of synthetic routes are paramount. Significant efforts have been directed towards optimizing the production of 2,4-Diamino-6-chloropyrimidine, the key intermediate prepared from 2,4-Diamino-6-hydroxypyrimidine. patsnap.comgoogle.com Patents have disclosed methods aimed at increasing yield, simplifying operational procedures, and reducing production costs. patsnap.com

One patented method focuses on the initial synthesis of 2,4-diamino-6-hydroxypyrimidine from guanidine (B92328) hydrochloride and ethyl cyanoacetate, achieving yields as high as 96.2%. patsnap.com Subsequent chlorination with POCl₃ is then performed. Another optimization involves the use of diisopropylethylamine as a catalyst during the chlorination step. patsnap.com

Safety and environmental considerations have also driven innovation. A disclosed method improves the quenching process of the reactive phosphorus oxychloride. google.com Instead of traditional quenching with water, which can be hazardous, this method uses alcohol. This approach is safer and allows for the recovery of the resulting phosphate (B84403) ester, which has a lower boiling point than phosphoric acid, providing a significant cost advantage. google.com This optimized process, which includes dispersion in an organic solvent and neutralization, can achieve recovery rates of over 70%, with some examples reaching 82%. google.com

Nucleophilic Displacement and Substitution Reactions at the 6-Position

The chlorine atom at the 6-position of the this compound ring is an effective leaving group, making it susceptible to nucleophilic attack. This reactivity is central to its utility as a synthetic intermediate for introducing a variety of functional groups onto the pteridine scaffold.

Reactions with Thiols and Mercaptides

The 6-chloro substituent of this compound undergoes smooth nucleophilic displacement with sulfur-based nucleophiles such as arylthiols and alkyl mercaptides. acs.orgresearchgate.netresearchgate.net These reactions provide a straightforward route to a series of 6-thio-substituted 2,4-diaminopteridines. For example, the reaction with sodium thiophenoxide proceeds efficiently to yield the corresponding 6-phenylthio derivative. acs.org

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| This compound | Sodium Thiophenoxide | 2,4-Diamino-6-(phenylthio)pteridine | acs.org |

| This compound | p-Chlorothiophenol | 2,4-Diamino-6-(p-chlorophenylthio)pteridine | acs.org |

Transformations with Amines and Related Nucleophiles

In stark contrast to the facile reactions with sulfur nucleophiles, the displacement of the 6-chloro group in this compound by amine nucleophiles has proven to be exceedingly difficult. acs.org Extensive research has shown that all attempts to react this compound with various amines have been unsuccessful. acs.orgresearchgate.netresearchgate.net

Under mild conditions, nucleophiles such as ammonia, benzylamine, and substituted benzylamines fail to react. acs.org The application of more strenuous reaction conditions does not lead to the desired substitution product but instead results in the extensive decomposition of the starting material. acs.org This pronounced lack of reactivity with amines highlights a significant limitation in its synthetic utility for producing 6-amino-substituted pteridines via this direct substitution pathway.

Oxidative Modifications and N-Oxide Formation

Oxidative modifications, particularly N-oxidation, are crucial for altering the electronic properties of heterocyclic compounds, thereby influencing their reactivity and potential applications.

The synthesis of 2,4-diamino-6-chloropyrimidine 3-oxide is a well-documented and critical transformation, often serving as a key step in the production of pharmacologically active molecules. scimplify.com Various oxidizing agents have been employed to achieve this conversion from the parent 2,4-diamino-6-chloropyrimidine. questjournals.org

Early methods utilized reagents such as peracetic acid and m-chloroperbenzoic acid (m-CPBA). questjournals.org Subsequent developments introduced alternatives like magnesium monoperoxyphthalate (MMPP) and systems involving hydrogen peroxide with trifluoroacetic acid or phthalic anhydride. questjournals.orggoogle.com A significant advancement for industrial-scale synthesis involves a catalytic system using sodium tungstate (B81510) with hydrogen peroxide in methanol (B129727), which offers high yields and improved efficiency. questjournals.org The reaction with MMPP is typically carried out in a lower alkanol solution, such as methanol or ethanol, at temperatures ranging from ambient to the solvent's boiling point, preferably between 30-40°C. googleapis.com

| Oxidizing Agent/System | Precursor | Product | Yield | Reference |

| Hydrogen Peroxide / Sodium Tungstate | 2,4-Diamino-6-chloropyrimidine | 2,4-Diamino-6-chloropyrimidine 3-oxide | 92% | questjournals.org |

| Magnesium Monoperoxyphthalate (MMPP) | 2,4-Diamino-6-chloropyrimidine | 2,4-Diamino-6-chloropyrimidine 3-oxide | 47.3% | googleapis.com |

| m-Chloroperbenzoic acid (m-CPBA) | 2,4-Diamino-6-chloropyrimidine | 2,4-Diamino-6-chloropyrimidine 3-oxide | N/A | questjournals.orggoogle.com |

| Peracetic acid | 2,4-Diamino-6-chloropyrimidine | 2,4-Diamino-6-chloropyrimidine 3-oxide | N/A | questjournals.org |

The introduction of the N-oxide functionality significantly activates the pyrimidine ring, facilitating nucleophilic substitution at the C6 position. The primary reactivity of 2,4-diamino-6-chloropyrimidine 3-oxide is its condensation with various nucleophiles to displace the chlorine atom. This reactivity is central to the synthesis of several therapeutic agents. questjournals.org

For instance, the reaction of the N-oxide with piperidine (B6355638) leads to the formation of Minoxidil (2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide). questjournals.orggoogle.com This reaction can be performed by heating the N-oxide with excess piperidine or by using potassium carbonate as a base in a solvent like acetone. questjournals.orggoogle.com Similarly, condensation with pyrrolidine (B122466) yields Kopyrrol. questjournals.org These reactions demonstrate the utility of the N-oxide as a versatile synthetic intermediate. questjournals.org

| Reactant | Nucleophile | Product | Application | Reference |

| 2,4-Diamino-6-chloropyrimidine 3-oxide | Piperidine | Minoxidil | Antihypertensive, hair growth stimulant | questjournals.orggoogle.com |

| 2,4-Diamino-6-chloropyrimidine 3-oxide | Pyrrolidine | Kopyrrol | Therapeutic agent | questjournals.org |

Derivatization Strategies for Structural Modification and Functionalization

The derivatization of this compound itself presents unique challenges and opportunities, distinct from its pyrimidine analog. A primary difficulty in pterin chemistry is the compound's notorious insolubility, which complicates synthetic modifications. researchgate.netmdpi.com Despite this, the 6-chloro substituent serves as a key handle for introducing a variety of functional groups via nucleophilic displacement. researchgate.netresearchgate.net

Research has shown that the chloro group can be smoothly displaced by sulfur-based nucleophiles. researchgate.netacs.org Reactions with arylthiols and alkyl mercaptides proceed effectively to yield a series of 6-substituted 2,4-diaminopteridines. researchgate.netacs.org However, attempts to react this compound with amine nucleophiles have been largely unsuccessful, leading to decomposition under strenuous conditions or no reaction under milder ones. acs.org

Strategies to overcome the inherent lack of reactivity and solubility include the strategic use of protecting groups and specialized reaction conditions like ball milling. researchgate.netresearchgate.net For related pteridines, such as 6-chloropterin, derivatization has been achieved through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling to introduce alkyne groups. mdpi.comacs.org This suggests that similar advanced coupling methodologies could be explored for this compound, potentially after appropriate protection of the amino groups to improve solubility and manage reactivity. mdpi.com

| Nucleophile Class | Specific Examples | Resulting Structure | Findings | Reference |

| Arylthiols | Thiophenol | 6-(Phenylthio)-2,4-diaminopteridine | Smooth displacement of the 6-chloro substituent. | researchgate.netacs.org |

| Alkyl Mercaptides | Not specified | 6-(Alkylthio)-2,4-diaminopteridine | Smooth displacement of the 6-chloro substituent. | researchgate.netacs.org |

| Amines | Ammonia, Benzylamine | No desired product | Failed to react under mild conditions; decomposition occurred under strenuous conditions. | acs.org |

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2,4 Diamino 6 Chloropteridine Derivatives

Rational Design and Synthesis of Novel Analogues

The rational design of novel analogues based on the 2,4-diamino-6-chloropteridine scaffold leverages its inherent reactivity and established synthetic pathways. The chlorine atom at the C-6 position is a key functional handle, enabling nucleophilic substitution and cross-coupling reactions to introduce a wide range of substituents.

A facile and established method for preparing the parent this compound involves the reaction of 2,4-diaminopteridine (B74722) 8-oxide with reagents that facilitate chlorination. researchgate.net This foundational compound is a critical precursor for more complex molecules. For instance, its close analogue, 2,4-diamino-6-chloromethylpteridine, is a key intermediate in the synthesis of the widely used anticancer drug, methotrexate.

General synthetic strategies for pteridine (B1203161) derivatives, which are applicable to the elaboration of the this compound core, are well-documented. The Gabriel-Isay condensation, which involves the reaction of a 5,6-pyrimidinediamine with a 1,2-dicarbonyl compound, is a classic and versatile method for forming the pteridine bicycle. mdpi.comnih.gov The functional diversity of the resulting pteridine is largely dictated by the choice of the dicarbonyl component. mdpi.com Another regioselective approach is the Timmis reaction, which provides an alternative route to pterin (B48896) synthesis. mdpi.com

Modern cross-coupling reactions have significantly expanded the synthetic toolbox for modifying the pteridine scaffold. Palladium-catalyzed reactions, such as the Sonogashira coupling, can be employed at the 6-position of halide-substituted pterins to introduce carbon-carbon bonds. mdpi.com For example, a 6-chloropterin derivative can be coupled with styrene, with the resulting product being further modified through ozonolysis to yield a 6-formylpterin. tandfonline.com These methods allow for the rational installation of linkers and pharmacophoric groups to explore structure-activity relationships. In the context of developing ricin inhibitors, researchers have synthesized derivatives by modifying 6-methyl pterin to create 6-carboxy pterin, demonstrating a strategy to introduce functional groups for interaction with a biological target. researchgate.net

Systematic Exploration of Structure-Activity Relationships

Systematic exploration of the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their biological activity, be it as enzyme inhibitors, receptor antagonists, or anti-inflammatory agents. The goal is to understand how modifications to the core scaffold influence potency, selectivity, and pharmacokinetic properties.

The nature and position of substituents on the pteridine ring system profoundly impact biological interactions. The 2,4-diamino substitution pattern is itself a key feature, often involved in hydrogen bonding with target proteins, mimicking the interactions of endogenous ligands like folic acid. The C-6 and C-7 positions are common sites for modification to explore SAR.

In the design of inhibitors for ricin toxin A chain (RTA), the pterin scaffold was identified as a promising starting point. mdpi.com SAR studies focused on introducing substituents at the 6- and 7-positions to probe a secondary binding pocket. researchgate.netmdpi.com

Substitution at C-6 vs. C-7: Initial studies involved synthesizing and testing both 6-carboxy pterin (6CP) and 7-carboxy pterin (7CP). mdpi.com This allowed for a direct comparison of how the position of the carboxyl group affects inhibitory activity against RTA.

Linker and Side Chain Effects: To reach a secondary binding pocket on the RTA enzyme, various linkers and terminal groups were appended to the pterin core. The design of these linkers is critical; they must adopt a specific conformation to bridge the primary and secondary binding sites. mdpi.com For example, a derivative featuring a furanylmethyl group attached to a carbamoyl (B1232498) pterin was synthesized and co-crystallized with RTA, revealing that the substituent was favorably oriented for further extension into the second pocket. mdpi.com

The following table summarizes the findings from the structure-based design of pterin-based ricin inhibitors, illustrating the effect of substituents on binding.

| Compound ID | Scaffold | Substitution | Target Interaction/Observation |

| 6CP | Pterin | 6-carboxy | Binds to the primary specificity site of RTA. |

| 7CP | Pterin | 7-carboxy | Binds to the primary specificity site of RTA. |

| Compound 10 | Pterin | N-(furanylmethyl)-7-carbamoyl | The furanylmethyl moiety orients toward a secondary binding pocket beyond a key tyrosine residue (TYR 80). mdpi.com |

| Linker Derivatives | Pterin | Ethylene diamine linker at C-7 | Designed to have high hydrogen bonding capacity to interact favorably with the polar surface between binding pockets. mdpi.com |

These studies underscore the importance of substituent placement and the physicochemical properties of the appended groups in achieving potent biological activity.

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For derivatives of this compound, conformational analysis through computational modeling and experimental methods like X-ray crystallography is essential for understanding and optimizing biological activity.

In the development of ricin inhibitors, docking simulations and crystallography were used to visualize how pterin derivatives orient themselves within the enzyme's active site. mdpi.com These analyses revealed that the pterin ring itself binds firmly in a specificity pocket, making key interactions. However, the activity of the inhibitors is heavily dependent on the conformation of the linker and the substituent extending from the C-6 or C-7 position. researchgate.netmdpi.com

Key findings from conformational studies include:

Conformational Rigidity: For a linker to effectively bridge two binding sites, it must overcome an energetically unfavorable turn. mdpi.com Therefore, incorporating some degree of conformational rigidity into the linker design can be advantageous.

Specific Interactions: Docking studies predicted that specific hydrogen bonds between the linker (e.g., an ether group) and the protein are crucial for stabilizing the active conformation. mdpi.com

Binding Mode Confirmation: The X-ray crystal structure of an N-(furanylmethyl)-7-carbamoyl pterin derivative in complex with RTA confirmed its binding mode. It showed the pterin ring stacked between tyrosine residues in the active site, with the furanylmethyl tail extending towards the secondary pocket, validating the design hypothesis. mdpi.com The distance between the furan (B31954) group and a nearby tyrosine (TYR 80) was measured at 4.2 Å, providing precise structural information for designing the next generation of analogues with improved interactions. mdpi.com

This interplay between substituent choice, position, and the resulting molecular conformation is a central theme in the medicinal chemistry of pteridine derivatives, guiding the iterative process of drug design and discovery.

Molecular and Biochemical Investigations of 2,4 Diamino 6 Chloropteridine and Its Derivatives

Enzyme Inhibition and Target Interaction Mechanisms

The 2,4-diamino substitution pattern on the pteridine (B1203161) or related pyrimidine (B1678525) ring is a critical pharmacophore that enables these molecules to act as competitive inhibitors for enzymes that recognize pterin-like substrates or cofactors.

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govmdpi.com THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. nih.govpatsnap.com Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells and pathogens. nih.govpatsnap.comresearchgate.net

The 2,4-diaminopteridine (B74722) scaffold mimics the pterin (B48896) portion of the natural substrate, DHF, allowing it to bind with high affinity to the active site of the DHFR enzyme. patsnap.com Derivatives of 2,4-diaminopteridine and the closely related 2,4-diaminoquinazoline have demonstrated potent inhibitory activity against DHFR from various sources. For instance, studies on the malaria parasite Plasmodium falciparum have shown that 2,4-diaminopteridine derivatives can effectively inhibit parasite growth. nih.govnih.gov The potentiation of their antimalarial activity by dihydropteroate (B1496061) synthase (DHPS) inhibitors further supports DHFR as their primary target. nih.govnih.gov

Research on 2,4-diaminopyrimidine (B92962) derivatives against Leishmania chagasi has also revealed competitive inhibition of the bifunctional DHFR-TS (thymidylate synthase) enzyme, with inhibition constants (Ki) in the low micromolar to sub-micromolar range.

| Compound Class | Target Organism | Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| 2,4-Diaminopyrimidine derivatives | Leishmania chagasi | LcDHFR | 0.28 - 3.00 µM | patsnap.com |

| 2,4-Diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline | Plasmodium falciparum (V1S strain) | PfDHFR | 9 nM (IC50) | nih.gov |

GTP Cyclohydrolase I (GTPCH) Modulation and Inhibitory Pathways

GTP Cyclohydrolase I (GTPCH) is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases (NOS). nih.govnih.gov As such, GTPCH plays a critical role in the production of neurotransmitters (dopamine, serotonin) and the vasodilator nitric oxide (NO). nih.gov

While direct studies on 2,4-diamino-6-chloropteridine are limited, extensive research on its close structural analog, 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP), has elucidated a complex inhibitory mechanism. DAHP is considered a prototypical inhibitor of GTPCH. [4, 11 from first search] Its inhibitory action is not primarily through direct competition with the substrate GTP. Instead, it functions indirectly by engaging the cell's natural feedback regulation system. [2, 3 from first search] This mechanism requires the GTPCH feedback regulatory protein (GFRP). [2, 3 from first search] In the presence of GFRP, DAHP mimics the pathway's end-product, BH4, inducing an inhibited state of the GTPCH-GFRP complex. [4, 11 from first search] At much higher concentrations, a secondary mechanism of direct competition with GTP can also occur. [4, 11 from first search]

This feedback inhibition can be reversed by L-phenylalanine, which also interacts with GFRP to stimulate GTPCH activity. [2, 3 from first search] The potency of inhibitors like DAHP is therefore highly dependent on the cellular concentration and activity of GFRP. [2, 4 from first search] Inhibition of GTPCH has been shown to reduce BH4 levels, uncouple endothelial NOS (eNOS), leading to oxidative stress, and decrease NO production in endothelial cells. nih.gov

Pteridine Reductase 1 (PTR1) Inhibition and Structural Basis

Pteridine Reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as Leishmania and Trypanosoma, which are responsible for diseases like leishmaniasis and sleeping sickness. [7 from first search] PTR1 is a short-chain reductase that can reduce unconjugated pterins, including folate and biopterin, using NADPH as a cofactor. [7 from first search] Crucially, PTR1 provides a metabolic bypass for DHFR, meaning that parasites can circumvent the effects of classical DHFR inhibitors, contributing to antifolate drug resistance. [7 from first search] This makes PTR1 an attractive target for developing new anti-parasitic drugs, with a dual-inhibition strategy targeting both DHFR and PTR1 being particularly promising. [7 from first search]

The 2,4-diamino structural motif has been explored for PTR1 inhibition. Studies have demonstrated that 2,4-diaminopyrimidine derivatives are competitive inhibitors of Leishmania chagasi PTR1 (LcPTR1), with Ki values in the low micromolar range. [1, 5 from first search] Furthermore, a 2,4-diaminoquinazoline derivative was identified as a potent and selective inhibitor of LcPTR1. patsnap.com The structural basis for inhibition often involves the compound mimicking the pterin head-group of the natural substrate, fitting into the enzyme's active site and forming key interactions. [19 from first search]

| Compound Class | Target Organism | Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| 2,4-Diaminopyrimidine derivatives | Leishmania chagasi | LcPTR1 | 1.50 - 2.30 µM | patsnap.com |

| 2,4-Diaminoquinazoline derivative (Compound 5) | Leishmania chagasi | LcPTR1 | 0.47 µM | patsnap.com |

Interactions with Kinases (e.g., ALK, RAGE, PLKs)

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when genetically altered (e.g., through fusion with other genes), becomes a potent oncogenic driver in several cancers, including non-small-cell lung cancer (NSCLC). nih.govnih.govresearchgate.net While pteridine-based ALK inhibitors are not prominent in the literature, the related 2,4-diaminopyrimidine scaffold has been successfully utilized. A series of novel 2,4-diaminopyrimidines were synthesized and shown to have potent anti-ALK activity in both enzymatic and cell-based assays, demonstrating that this core structure can be adapted for kinase inhibition. nih.gov

Receptor for Advanced Glycation End products (RAGE): RAGE is a multiligand receptor of the immunoglobulin superfamily implicated in inflammatory and neurodegenerative processes. nih.govnih.govmdpi.com It binds to various ligands, including advanced glycation end products (AGEs), triggering cellular signaling cascades that promote inflammation and oxidative stress. nih.govelsevierpure.com Currently, there is a lack of specific published research linking 2,4-diaminopteridine derivatives to the inhibition of the RAGE signaling pathway.

Polo-like Kinases (PLKs): PLKs, particularly PLK1, are key regulators of the cell cycle, with critical functions in mitosis. Overexpression of PLK1 is common in many cancers, and its inhibition leads to mitotic arrest and apoptosis in tumor cells. nih.govselleckchem.comselleckchem.com Numerous potent and selective PLK1 inhibitors have been developed, such as Volasertib and GSK461364A, but these are typically not based on a pteridine core structure. selleckchem.comselleckchem.com The interaction of 2,4-diaminopteridines with PLKs is not well-documented in the available scientific literature.

Modulation of Other Enzyme Systems

The 2,4-diamino heterocyclic scaffold has been investigated for its activity against a wide range of other enzyme targets.

Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. nih.gov AChE inhibitors are a mainstay for the symptomatic treatment of Alzheimer's disease. While various heterocyclic compounds can inhibit AChE, specific studies demonstrating this activity for 2,4-diaminopteridine derivatives are not readily found in the literature.

DNA Gyrase and Topoisomerases: DNA topoisomerases are essential enzymes that manage the topology of DNA, resolving supercoils and tangles that occur during replication, transcription, and recombination. wikipedia.orgbiomedpharmajournal.org Bacterial DNA gyrase, a type II topoisomerase, is a validated target for antibiotics. nih.govwikipedia.org Eukaryotic topoisomerases I and II are important targets for anticancer drugs, as their inhibition leads to the accumulation of DNA strand breaks and subsequent cell death. wikipedia.orgnih.gov While direct experimental evidence is limited, in silico studies on derivatives of the closely related 2,6-diamino-4-chloropyrimidine-5-thiol have suggested a significant binding affinity for DNA gyrase, indicating a potential mechanism for antibacterial activity. [36 from first search]

Carbonic Anhydrase (CA): CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. drugs.comwikipedia.org They are involved in numerous physiological processes, and CA inhibitors, such as acetazolamide, are used as diuretics, anti-glaucoma agents, and for treating altitude sickness. nih.govdrugbank.comnih.gov There is no significant evidence in the reviewed literature to suggest that 2,4-diaminopteridine acts as an inhibitor of carbonic anhydrase.

Cellular Responses and Mechanistic Studies in in vitro Models

The enzymatic inhibition profiles of this compound and its analogs translate into distinct cellular responses, which have been characterized in various in vitro systems.

Antiproliferative and Cytotoxic Effects: As a consequence of DHFR inhibition, these compounds are expected to display antiproliferative activity. DHFR inhibitors block DNA synthesis, causing cells to arrest in the S-phase of the cell cycle and ultimately undergo apoptosis. patsnap.comresearchgate.net This effect is most pronounced in rapidly dividing cells, forming the basis of their use as anticancer and antimicrobial agents. nih.gov For example, human colon cancer cell lines (HCT-8 and HCT-116) treated with DHFR inhibitors show an increase in the cellular levels of DHFR, a response to the enzymatic blockade. pnas.org

Modulation of Endothelial Function: Through the inhibition of GTPCH, pteridine derivatives can significantly impact vascular endothelial cell function. In vitro knockdown or inhibition of GTPCH in endothelial cell lines leads to a depletion of BH4. nih.govahajournals.org This, in turn, causes the "uncoupling" of endothelial nitric oxide synthase (eNOS), an enzyme that then produces superoxide (B77818) radicals instead of vasoprotective nitric oxide. nih.govahajournals.org This switch results in increased oxidative stress and impaired angiogenesis, as evidenced by reduced endothelial tube formation in Matrigel assays. ahajournals.org

Antimicrobial Activity: The inhibition of essential enzymes like DHFR and potentially DNA gyrase underpins the antimicrobial potential of this compound class. A study on the related compound 6-chloro-2,4-diaminopyrimidine demonstrated low to moderate in vitro antibacterial activity against a panel of bacteria including Staphylococcus aureus, Escherichia coli, and Bacillus cereus, as well as some antifungal activity. researchgate.net Furthermore, as previously noted, various 2,4-diaminopteridine and quinazoline (B50416) derivatives show potent growth inhibition of the malaria parasite Plasmodium falciparumin vitro. nih.govnih.gov

Regulation of Other Cell Death Pathways: Recent research has linked the GTPCH-BH4 pathway to other cellular processes beyond NO synthesis. In certain cancer cell lines, overexpression of GTPCH was found to confer resistance to ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. acs.org Conversely, inhibition of GTPCH sensitized these cells to ferroptosis. This suggests that modulating GTPCH activity with pteridine inhibitors could influence cancer cell viability through multiple mechanisms. acs.org

Investigation of Antiproliferative Effects in Cell Lines

Currently, there is no specific information available in the reviewed literature detailing the investigation of antiproliferative effects of this compound in cell lines. While the broader class of pteridine derivatives has been a subject of interest in cancer research for their potential as cytotoxic agents, specific studies on the 6-chloro substituted variant are not present in the available search results. orientjchem.orgorientjchem.org

Modulation of Intracellular Signaling Pathways (e.g., Nitric Oxide Production, VCAM-1 Expression)

No direct evidence was found linking this compound to the modulation of nitric oxide (NO) production or Vascular Cell Adhesion Molecule-1 (VCAM-1) expression.

Research on related compounds has shown that 2,4-diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, can suppress the production of nitric oxide in chicken macrophages. nih.gov This suggests that the pyrimidine core can be involved in pathways related to NO synthesis, but this cannot be directly extrapolated to the 6-chloro-pteridine derivative. The regulation of VCAM-1 is a complex process influenced by various cytokines and signaling molecules, but a role for this compound has not been documented. nih.govnih.gov

Evaluation of Antimicrobial and Antifungal Activity of 2,4-Diamino-6-chloropyrimidine

In vitro biological screening of the related compound, 2,4-Diamino-6-chloropyrimidine , was conducted to evaluate its antimicrobial and antifungal properties. researchgate.net The compound was tested against a panel of bacterial and fungal species using the disc-agar diffusion technique.

Antimicrobial and Antifungal Screening:

Bacterial Species Tested: Staphylococcus aureus, Escherichia coli, Bacillus cerius, Streptococcus spp., Klebsella spp., and Salmonella spp. researchgate.net

Fungal Species Tested: Aspergillus multi, Aspergillus niger, and Candida albicans. researchgate.net

The research concluded that 2,4-Diamino-6-chloropyrimidine exhibited low antibacterial and antifungal activity when compared to standard reference antibiotics such as Streptomycin, Vancomycin, and Nystatin. researchgate.net For instance, against Klebsella spp., low activity was noted at a concentration of 300 µg/ml. researchgate.net Similarly, low antifungal activity was observed against Candida albicans at the same concentration, while no activity was detected against Aspergillus multi and Aspergillus niger. researchgate.net

| Organism Type | Species Tested | Observed Activity of 2,4-Diamino-6-chloropyrimidine | Reference Standards |

|---|---|---|---|

| Bacteria | Staphylococcus aureus | Low | Streptomycin, Vancomycin |

| Escherichia coli | Low | ||

| Bacillus cerius | Low | ||

| Streptococcus spp. | Low | ||

| Klebsella spp. | Low (at 300 µg/ml) | ||

| Salmonella spp. | Low | ||

| Fungi | Aspergillus multi | None | Nystatin |

| Aspergillus niger | None | ||

| Candida albicans | Low (at 300 µg/ml) |

Molecular Recognition and Ligand Binding Site Analysis

There is no specific literature available on the molecular recognition and ligand binding site analysis of this compound itself. However, studies on closely related pteridine derivatives provide insights into how this class of molecules can function as ligands.

For example, 2,4-Diamino-6,7-dimethylpteridine has been reported as a fluorescent ligand that can selectively bind to an orphan cytosine opposite an abasic site in RNA duplexes. nih.gov This demonstrates the capacity of the diamino-pteridine scaffold to engage in specific molecular recognition with nucleic acid structures. The binding behavior is significantly affected by the substituents on the pteridine ring. nih.gov Such studies are foundational for understanding how these molecules might interact with biological targets, but a direct analysis of the 6-chloro derivative is not available.

Computational and Theoretical Approaches in 2,4 Diamino 6 Chloropteridine Research

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules. These methods provide insights into properties like molecular orbital energies (HOMO-LUMO gaps), charge distribution, and molecular electrostatic potential, which are crucial for understanding a compound's stability and reactivity.

However, specific studies applying quantum chemical methods to determine the detailed electronic structure of 2,4-Diamino-6-chloropteridine could not be identified in the available literature. Such a study would be valuable to characterize the influence of the chlorine atom and the amino groups on the pteridine (B1203161) ring system's electronics.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to model the interaction between a small molecule ligand and a protein target. This modeling helps in understanding the binding mode and affinity, often identifying key amino acid residues involved in the interaction through forces like hydrogen bonds, and hydrophobic or electrostatic interactions.

Despite the common application of this technique to related heterocyclic compounds, specific molecular docking studies detailing the binding of this compound to specific protein targets were not found. Research on analogous compounds, such as 2,4-diaminopyrimidine (B92962) derivatives, frequently reports detailed ligand-protein interactions, but this information cannot be directly extrapolated to the pteridine core.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a ligand-protein complex, MD simulations can provide detailed information on the conformational dynamics, the stability of the binding pose identified through docking, and a more refined calculation of binding energetics (e.g., binding free energy).

There is no specific research available detailing the use of molecular dynamics simulations to investigate the conformational dynamics or binding energetics of this compound with any biological target. Such simulations would clarify the stability of its interactions and the dynamic behavior of the complex.

In Silico Screening and Virtual Library Design for Lead Identification

In silico screening involves the use of computational methods to search large databases of chemical compounds for potential drug candidates. This can be done through methods like pharmacophore modeling or virtual screening, where libraries of compounds are docked into a target protein's active site. Building on a core scaffold like this compound, virtual libraries of derivatives can be designed to explore the structure-activity relationship (SAR) and identify more potent leads.

While the principles of virtual library design are well-established, there is no documented application of these techniques using this compound as the central scaffold for lead identification in the reviewed literature.

Predictive Modeling of Chemical Reactivity and Metabolic Pathways

Computational models can predict the chemical reactivity of a molecule, identifying sites susceptible to nucleophilic or electrophilic attack. Furthermore, predictive tools and machine learning models are increasingly used to forecast the potential metabolic pathways a compound might undergo in a biological system. These predictions are valuable for understanding a compound's potential for metabolism-mediated activation or detoxification.

Specific predictive models for the chemical reactivity or metabolic fate of this compound have not been described in published research.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within 2,4-Diamino-6-chloropteridine can be established.

In the ¹H NMR spectrum, the single proton on the pteridine (B1203161) ring, H-7, is expected to appear as a singlet in a distinct downfield region due to the electron-withdrawing nature of the heterocyclic system. The protons of the two amino groups (-NH₂) would typically appear as broad singlets, and their chemical shift can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrimidine (B1678525) and pyrazine (B50134) rings are characteristic of their electronic environment. For instance, carbons bonded to nitrogen or chlorine atoms will be significantly deshielded and appear at a lower field.

Advanced solid-state NMR techniques can be particularly powerful for distinguishing between isomers, a common challenge in heterocycle synthesis. iastate.edu For example, 13C{14N} Rotational-Echo Double-Resonance (RESPDOR) NMR experiments can function as an "attached nitrogen test," definitively identifying carbon atoms covalently bonded to nitrogen. iastate.edu This would allow for the unambiguous confirmation of the substituent positions on the pteridine core.

Interactive Data Table 1: Expected NMR Spectral Data for this compound (Note: Shifts are estimates based on pteridine chemistry and data for analogous structures. Actual values may vary based on solvent and experimental conditions.)

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-7 | ¹H | 8.5 - 9.0 | Singlet (s) | The sole proton on the pyrazine ring. |

| -NH₂ (at C2) | ¹H | 6.5 - 7.5 | Broad Singlet (br s) | Chemical shift is variable; protons may exchange. |

| -NH₂ (at C4) | ¹H | 7.0 - 8.0 | Broad Singlet (br s) | Chemical shift is variable; protons may exchange. |

| C-2 | ¹³C | 155 - 160 | - | Carbon bearing an amino group. |

| C-4 | ¹³C | 158 - 163 | - | Carbon bearing an amino group. |

| C-4a | ¹³C | 130 - 135 | - | Bridgehead carbon. |

| C-6 | ¹³C | 150 - 155 | - | Carbon bearing the chloro substituent. |

| C-7 | ¹³C | 145 - 150 | - | Carbon bearing the H-7 proton. |

| C-8a | ¹³C | 150 - 155 | - | Bridgehead carbon. |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, which for this compound is C₆H₄ClN₅. This technique readily distinguishes between compounds with the same nominal mass but different elemental compositions.

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule. The analysis of this fragmentation pattern offers corroborating evidence for the proposed structure. While a specific spectrum for this compound is not widely published, the fragmentation of related chloro-diaminopyrimidines suggests key pathways. nist.gov The molecular ion ([M]⁺) would be observed, along with characteristic peaks corresponding to the loss of chlorine ([M-Cl]⁺), hydrogen cyanide ([M-HCN]⁺) from the pyrimidine ring, and other smaller fragments.

Interactive Data Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| m/z (Calculated) | Ion Formula | Description |

| 197.0155 | [C₆H₄³⁵ClN₅]⁺ | Molecular ion peak (M⁺) for the ³⁵Cl isotope. |

| 199.0126 | [C₆H₄³⁷ClN₅]⁺ | Molecular ion peak (M⁺) for the ³⁷Cl isotope, expected at ~1/3 the intensity of the M⁺ peak. |

| 162.0284 | [C₆H₄N₅]⁺ | Loss of the chlorine radical. |

| 170.0097 | [C₅H₃³⁵ClN₄]⁺ | Loss of HCN from the molecular ion. |

| 143.0361 | [C₅H₄N₄]⁺ | Loss of both Cl and HCN. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features.

The most prominent peaks would be the N-H stretching vibrations from the two primary amino groups, typically appearing as a pair of bands in the 3100-3500 cm⁻¹ region. The aromatic and heteroaromatic C=C and C=N stretching vibrations of the fused pteridine ring system would produce a series of sharp bands in the 1400-1650 cm⁻¹ fingerprint region. The C-Cl stretch is expected to appear at a lower wavenumber, typically in the 600-800 cm⁻¹ range. nist.govasianpubs.org

Interactive Data Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3100 - 3500 | Medium-Strong |

| C-H Stretch (Aromatic) | Pteridine Ring | 3000 - 3100 | Weak-Medium |

| C=N and C=C Stretch | Pteridine Ring | 1400 - 1650 | Medium-Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium-Strong |

| C-Cl Stretch | Chloro-substituent | 600 - 800 | Medium-Strong |

X-ray Crystallography for Definitive Solid-State Molecular Structure Elucidation

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. anton-paar.com This technique involves directing X-rays at a single, high-quality crystal of the compound. The regular arrangement of molecules in the crystal lattice diffracts the X-rays, producing a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed electron density map, from which the precise position of every atom in the molecule can be determined.

For this compound, a successful X-ray crystallographic analysis would provide definitive proof of its structure, confirming the connectivity and distinguishing it from any potential isomers. utexas.edu The data generated includes precise bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's geometry. Furthermore, it reveals how the molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding between the amino groups and nitrogen atoms of adjacent molecules. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of synthesized compounds like this compound and to quantify them in various matrices.

For a polar heterocyclic compound, a reversed-phase HPLC method is typically employed. torontech.com In this setup, the sample is dissolved in a suitable solvent and injected into the system. It is then carried by a polar mobile phase (often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol) through a column packed with a nonpolar stationary phase (e.g., C18-silica). google.comsielc.com Components separate based on their relative affinity for the two phases; more polar compounds elute earlier, while less polar compounds are retained longer. A UV detector is commonly used for detection, as the pteridine ring system is strongly chromophoric. google.com By comparing the retention time to that of a known reference standard, the compound can be identified. The area under the peak is proportional to the concentration, allowing for quantitative analysis and the determination of purity, often reported as a percentage of the total peak area. vwr.com

Interactive Data Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3-5 µm) | Stationary phase for separation based on hydrophobicity. google.com |

| Mobile Phase | Acetonitrile / Water or Methanol (B129727) / Phosphate (B84403) Buffer | Eluent to carry the sample through the column. Gradient or isocratic elution may be used. google.com |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the separation. |

| Detection | UV-Vis Detector (e.g., at 210 nm or 254 nm) | Detects the compound as it elutes from the column. google.com |

| Column Temperature | 30 - 45 °C | Ensures reproducible retention times. google.com |

| Injection Volume | 1 - 20 µL | The amount of sample introduced for analysis. |

Future Directions and Emerging Research Avenues

Development of Next-Generation Pteridine-Based Chemical Probes and Scaffolds

The development of high-quality chemical probes is crucial for dissecting complex biological processes and validating new drug targets. nih.govoicr.on.ca Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of its function in various biological systems. nih.govoicr.on.ca The 2,4-diaminopteridine (B74722) scaffold, accessible from 2,4-Diamino-6-chloropteridine, is an excellent starting point for creating such probes. The chlorine atom at the 6-position is a key functional handle, allowing for facile nucleophilic displacement and cross-coupling reactions to introduce a variety of functionalities. researchgate.netorientjchem.org

Future research is focused on leveraging this reactivity to build next-generation chemical probes with enhanced properties. These efforts include:

Activity-Based Probes: Designing probes that covalently bind to their target, often incorporating a "warhead" that reacts with a specific residue in the protein's active site. The 2,4-diaminopteridine core can be elaborated to include such reactive groups, allowing for the measurement of target engagement and occupancy in cells and tissues. nih.gov

Fluorescent Probes: Attaching fluorophores to the pteridine (B1203161) scaffold to visualize the localization and dynamics of target proteins within cells. For instance, 2,4-diamino-6,7-dimethylpteridine, a related derivative, has already been shown to act as a fluorescent ligand for sensing nucleic acid structures. rsc.org

Photoaffinity Probes: Incorporating photo-reactive groups that, upon light activation, form a covalent bond with the target protein. This allows for the identification of direct binding partners and provides a snapshot of the probe's interactions within the proteome. nih.gov

The versatility of the pteridine scaffold allows for diversity-oriented synthesis, creating libraries of compounds that can be screened to identify high-quality probes for a wide range of biological targets. researchgate.netresearchgate.net These next-generation tools will be instrumental in advancing phenotypic drug discovery, where the goal is to identify compounds that produce a desired effect in a cell or organism without prior knowledge of the specific target. nih.gov

Exploration of Novel Biological Targets and Therapeutic Research Areas

Historically, pteridine derivatives have been central to the development of important drugs, most notably the anticancer agent Methotrexate. sci-hub.se 2,4-Diamino-6-chloromethylpteridine, a closely related compound, is a key precursor in the synthesis of Methotrexate, which functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. researchgate.net

While DHFR remains a relevant target, the structural versatility of the 2,4-diaminopteridine scaffold has spurred research into a wide array of other biological targets and therapeutic areas. The ability to modify the pteridine core at positions 4 and 6 allows for the fine-tuning of activity and selectivity against different proteins. sci-hub.se

Emerging research areas for derivatives of this compound include:

Kinase Inhibition: Various kinases are key targets in oncology. orientjchem.org Researchers have identified pteridine-based compounds that act as potent inhibitors of specific kinases, such as Transforming Growth Factor-β Receptor I (TGFRI) and Polo-like Kinase 2 (PLK2), which are implicated in tumor growth and metastasis. orientjchem.orgorientjchem.org

Immunosuppression and Anti-inflammatory Agents: Screening of pteridine-based libraries has yielded compounds with dual immunosuppressive and anti-inflammatory activity. sci-hub.se These molecules, derived from a 2-amino-4-alkoxy-6-chloro-pteridine intermediate, show potent inhibition of T-cell proliferation and Tumor Necrosis Factor (TNF) production, making them promising candidates for treating autoimmune diseases. sci-hub.se

Antiparasitic Agents: The DHFR enzyme in parasites like Plasmodium falciparum (the causative agent of malaria) is a validated drug target. The 2,4-diaminopteridine scaffold is being used to design new antifolate agents that can overcome resistance to existing drugs like pyrimethamine. researchgate.net

Neurodegenerative Diseases: Pteridine derivatives are being explored for their potential in treating neurodegenerative conditions. For example, computational studies have investigated phenothiazine (B1677639) derivatives, which can be synthesized from pyrimidine (B1678525) precursors, as potential acetylcholinesterase inhibitors for Alzheimer's disease. researchgate.net

The following table summarizes some of the biological targets investigated for pteridine-based compounds.

| Target Protein/Process | Therapeutic Area | Research Finding |

| Dihydrofolate Reductase (DHFR) | Cancer, Malaria | Inhibition disrupts DNA synthesis, leading to suppressed cell growth. researchgate.net |

| Transforming Growth Factor-β Receptor I (TGFRI) | Cancer | Inhibition prevents tumor growth and metastasis in mouse models. orientjchem.org |

| Tumor Necrosis Factor (TNF) | Inflammation | Pteridine analogues show potent anti-inflammatory activity by inhibiting TNF. sci-hub.se |

| Mixed Lymphocyte Reaction (MLR) | Immunosuppression | Compounds display low nanomolar IC50 values, indicating potent immunosuppressive effects. sci-hub.se |

| Polo-like Kinase 2 (PLK2) | Cancer | Novel inhibitors based on a tetrahydropteridine scaffold have been developed. orientjchem.org |

| Acetylcholinesterase | Alzheimer's Disease | Computational studies show promise for pteridine-related structures as inhibitors. researchgate.net |

Advancements in Asymmetric Synthesis and Stereoselective Transformations

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Therefore, the development of methods for stereoselective synthesis—the ability to produce a specific stereoisomer of a target molecule—is a cornerstone of modern drug discovery. researchgate.net While this compound itself is achiral, it serves as a crucial starting material for the synthesis of complex, chiral derivatives where stereochemistry plays a vital role.

Recent advancements in synthetic organic chemistry are providing powerful new tools for the stereoselective transformation of pteridine scaffolds. These methods allow for precise control over the formation of chiral centers, which is essential for optimizing the interaction between a drug and its biological target. researchgate.net

Key areas of progress include:

Transition-Metal Catalysis: Sequential palladium and rhodium catalysis has been employed for the asymmetric synthesis of complex diamine derivatives, highlighting a strategy that could be adapted for pteridine functionalization. nih.gov Such processes can create multiple stereocenters in a controlled manner from simple starting materials.

Regio- and Stereoselective Reactions: Researchers have developed novel methods for the regio- and stereoselective synthesis of 6-substituted pteridines. elsevierpure.com These reactions, which can proceed through intermediates like oxiranes, allow for the construction of specific, biologically important isomers such as L-erythro-biopterin. elsevierpure.com

Remote Functionalization: Advanced techniques involving alkene isomerization catalyzed by transition metals enable chemical transformations at positions remote from the initial reactive site. researchgate.net This strategy offers a way to control stereocenters along a side chain attached to the pteridine core, opening up new avenues for creating complex molecular architectures. researchgate.net

These advanced synthetic methods are critical for moving beyond simple derivatives and exploring the rich chemical space of complex, three-dimensional molecules based on the 2,4-diaminopteridine framework.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The discovery of new drugs is a lengthy and expensive process. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by enhancing the efficiency and accuracy of drug design and development. nih.govmednexus.org These computational tools can analyze vast datasets to identify promising drug candidates, predict their biological activity, and optimize their properties. wiley.comnih.gov

For pteridine-based drug discovery, AI and ML are being applied in several key areas:

Structure-Based Drug Design and Virtual Screening: AI/ML algorithms are used to screen vast virtual libraries of compounds against the three-dimensional structure of a biological target. nih.gov For pteridine derivatives, molecular docking and other computational methods are used to predict binding affinities and modes of interaction with targets like kinases and DHFR, helping to prioritize which compounds to synthesize and test. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): ML models are trained to find correlations between the chemical structures of pteridine derivatives and their biological activities. These QSAR models can then predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to have desired properties, such as high affinity for a specific target and favorable drug-like characteristics. This approach can help explore novel chemical space around the pteridine scaffold.

Predicting ADMET Properties: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process, reducing the likelihood of late-stage failures in clinical trials. nih.gov

Q & A

Basic: What are the optimized synthetic routes for 2,4-Diamino-6-chloropteridine, and how do reaction conditions influence yield?

The compound is synthesized via reaction of 2,4-diaminopteridine 8-oxide with acetyl chloride in trifluoroacetic acid (TFA). Key steps include:

- Reagent stoichiometry : A 1:5 molar ratio of 2,4-diaminopteridine 8-oxide to acetyl chloride ensures complete chlorination .

- Reaction time : 24 hours at room temperature is critical for dissolution and precipitation of the hydrochloride salt. Shorter durations result in incomplete conversion .

- Purification : Neutralization of the hydrochloride salt with cold NaOH yields the free base, followed by vacuum sublimation (250°C) and recrystallization from dimethylformamide (DMF) for analytical-grade purity .

Yield optimization (91%) hinges on precise control of these parameters, as deviations lead to by-products or unreacted starting material .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

- Melting point analysis : Purity is assessed via sharp melting points (>330°C), with deviations indicating impurities .

- Chromatography : Thin-layer chromatography (TLC) in DMF/ether systems monitors reaction progress and identifies unreacted starting material .

- Recrystallization and sublimation : Sequential vacuum sublimation and DMF recrystallization eliminate residual solvents and salts, confirmed by consistent elemental analysis .

Advanced: Why does nucleophilic substitution at the 6-position fail with amines but succeed with thiols?

The failure with amines (e.g., primary alkylamines, benzylamine) is attributed to:

- Electronic factors : The electron-deficient pteridine ring destabilizes transition states for amine attack, favoring decomposition over substitution .

- Steric hindrance : Bulky amines cannot approach the 6-chloro site effectively.

In contrast, thiols (e.g., thiophenol, sodium alkyl mercaptides) react smoothly due to: - Higher nucleophilicity : Thiolate ions (e.g., from sodium methoxide) displace chloride efficiently under reflux conditions .

- Reduced steric demand : Smaller thiols access the reactive site without steric clashes .

Advanced: How can researchers address decomposition during substitution reactions with amines?

- Alternative nucleophiles : Use arylthiols or alkyl mercaptides, which react cleanly at 6-position (e.g., 6-phenylthio derivatives via reflux in DMF/thiophenol) .

- Reducing agents : Sodium borohydride or catalytic hydrogenation (Pd/C) stabilizes intermediates but does not rescue amine reactions, suggesting inherent mechanistic limitations .

- Solvent optimization : Polar aprotic solvents like DMF enhance nucleophile solubility and reaction homogeneity .

Advanced: How to resolve contradictions in substitution reactivity data across studies?

Discrepancies between studies (e.g., Elslager’s success with diarylamines vs. failed alkylamine reactions) require:

- Mechanistic re-evaluation : Compare electronic profiles of nucleophiles. Diarylamines may engage in π-π interactions with the pteridine ring, facilitating substitution .

- Experimental replication : Reproduce conditions (e.g., solvent, temperature) from conflicting studies to isolate variables. For example, TFA/acetyl chloride mixtures may alter reactivity versus other acid systems .

Methodological: What steps are critical in scaling up synthesis while maintaining purity?

- Precipitation control : Dilute reaction mixtures with ether to precipitate intermediates, ensuring minimal solvent contamination .

- Neutralization protocol : Gradual addition of cold NaOH to hydrochloride suspensions avoids local pH spikes that degrade the product .

- Scalable purification : Replace vacuum sublimation with gradient recrystallization (DMF/ether) for larger batches, maintaining >300°C melting points as a purity benchmark .

Advanced: How to analyze impurities such as (2,4-Diaminopteridin-6-yl)methanol Hydrochloride?

- Chromatographic profiling : Use reverse-phase HPLC with UV detection (254 nm) to separate impurities. Reference standards (e.g., EP Impurity A) aid identification .

- Mass spectrometry : High-resolution MS confirms molecular ions (e.g., m/z 215.03 for the parent compound vs. m/z 231.04 for hydroxylated impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.